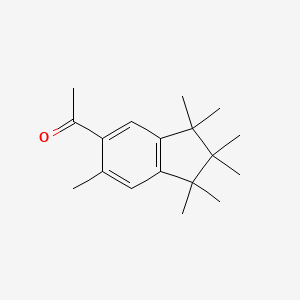
1-(1,1,2,2,3,3,6-Heptamethylinden-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is characterized by its unique structure, which includes a highly substituted indane ring. This compound is primarily used in the fragrance industry due to its musky odor.
準備方法
The synthesis of 1-(1,1,2,2,3,3,6-Heptamethylinden-5-yl)ethanone involves several steps. One common method includes the Friedel-Crafts acylation of 1,1,2,3,3,6-hexamethylindan with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically involve refluxing the reactants in an anhydrous solvent like dichloromethane.
Industrial production methods often scale up this synthetic route, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
化学反応の分析
1-(1,1,2,2,3,3,6-Heptamethylinden-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the conversion of the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields 1-(1,1,2,2,3,3,6-Heptamethylinden-5-yl)ethanoic acid .
科学的研究の応用
1-(1,1,2,2,3,3,6-Heptamethylinden-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as a model compound in studies of aromatic substitution reactions and the effects of steric hindrance on reaction mechanisms.
Biology: Research into its potential biological activity, including antimicrobial and anti-inflammatory properties, is ongoing.
Medicine: While not widely used in medicine, its structural analogs are studied for potential therapeutic applications.
作用機序
The mechanism by which 1-(1,1,2,2,3,3,6-Heptamethylinden-5-yl)ethanone exerts its effects is primarily through its interaction with olfactory receptors. The compound’s musky odor is a result of its ability to bind to specific receptors in the nasal cavity, triggering a sensory response. The molecular targets and pathways involved in this process are part of the broader study of olfactory chemistry .
類似化合物との比較
1-(1,1,2,2,3,3,6-Heptamethylinden-5-yl)ethanone can be compared with other similar compounds such as:
1-(1,1,2,3,3,6-Hexamethylinden-5-yl)ethanone: This compound has a similar structure but with one less methyl group, affecting its steric properties and reactivity.
1-(1,1,2,3,3,6-Hexamethylindan-5-yl)methanol: The alcohol analog of the compound, which exhibits different reactivity due to the presence of a hydroxyl group instead of a ketone.
The uniqueness of this compound lies in its highly substituted indane ring, which imparts distinct chemical and physical properties, making it valuable in specific applications .
特性
CAS番号 |
74129-05-8 |
|---|---|
分子式 |
C18H26O |
分子量 |
258.4 g/mol |
IUPAC名 |
1-(1,1,2,2,3,3,6-heptamethylinden-5-yl)ethanone |
InChI |
InChI=1S/C18H26O/c1-11-9-14-15(10-13(11)12(2)19)17(5,6)18(7,8)16(14,3)4/h9-10H,1-8H3 |
InChIキー |
LAHIPXVBRIINQS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C(=O)C)C(C(C2(C)C)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



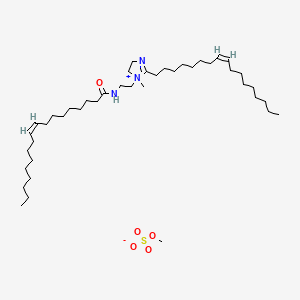
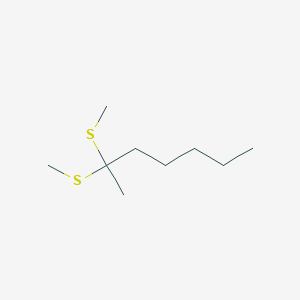
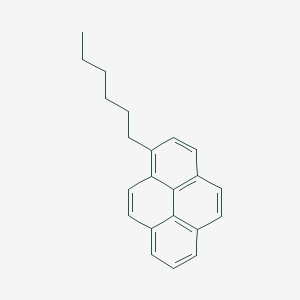
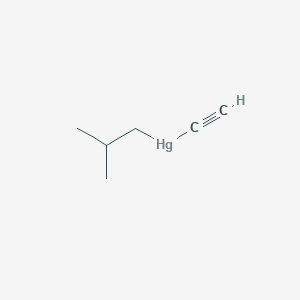
![Diphenylbis[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14454699.png)
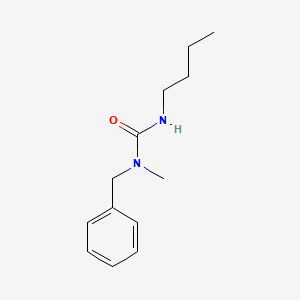

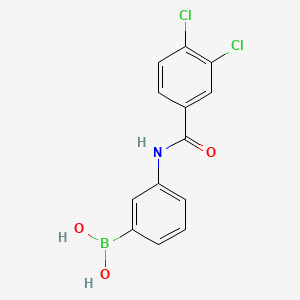
![2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14454742.png)
![3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one](/img/structure/B14454748.png)
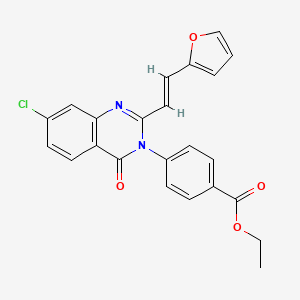
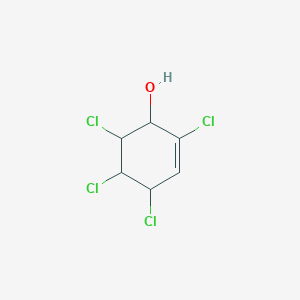
![N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline](/img/structure/B14454768.png)
